(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
CAS No.: 156881-63-9
Cat. No.: VC21088831
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156881-63-9 |
---|---|
Molecular Formula | C12H21NO4 |
Molecular Weight | 243.3 g/mol |
IUPAC Name | (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Standard InChI Key | WBSJQVRMQOLSAT-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O |
Introduction
Chemical Structure and Properties
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (CAS: 156881-63-9) is characterized by a defined stereochemistry at its alpha carbon, specifically the R configuration. The compound possesses a cyclopentyl side chain attached to a glycine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for controlling reactivity during peptide synthesis.
Physical and Chemical Properties
The compound has well-defined physicochemical characteristics that make it suitable for various research applications:
Property | Value |
---|---|
CAS Number | 156881-63-9 |
Molecular Formula | C₁₂H₂₁NO₄ |
Molecular Weight | 243.3 g/mol |
IUPAC Name | (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Standard InChIKey | WBSJQVRMQOLSAT-SECBINFHSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |
These data are essential for proper identification and characterization of the compound in research settings .
Computed Properties
Advanced computational chemistry has provided additional insights into the molecular properties of this compound:
Property | Value |
---|---|
XLogP3-AA | 2.4 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 5 |
Exact Mass | 243.14705815 Da |
These properties indicate moderate lipophilicity (XLogP3-AA value of 2.4) and the capacity to form hydrogen bonds through both donor and acceptor groups, which influences its behavior in biological systems and chemical reactions .
Concentration | Volume Needed for Different Amounts |
---|---|
1 mg | |
1 mM | 4.1102 mL |
5 mM | 0.822 mL |
10 mM | 0.411 mL |
To enhance solubility, researchers can heat the compound to 37°C and then sonicate in an ultrasonic bath. It is important to avoid repeated freeze-thaw cycles as they can degrade the compound .
Applications in Scientific Research
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid serves multiple functions in modern research settings, with applications spanning from basic chemistry to advanced pharmaceutical development.
Peptide Synthesis
The most prominent application of this compound is in peptide synthesis, where it serves as a valuable building block. The tert-butoxycarbonyl (Boc) protection of the amino group is critical in peptide synthesis as it:
-
Prevents unwanted reactions at the amino position during coupling steps
-
Can be selectively removed under acidic conditions when needed for further reactions
-
Allows for controlled, stepwise peptide bond formation
The cyclopentyl side chain introduces specific conformational constraints when incorporated into peptides, potentially enhancing their stability and biological activity.
Pharmaceutical Applications
In pharmaceutical research, this compound contributes to drug development in several ways:
-
As a component in the synthesis of peptide-based pharmaceuticals
-
For the creation of peptidomimetics with enhanced stability
-
As a precursor for compounds that may exhibit specific biological activities
The R-stereochemistry at the alpha carbon is particularly important for these applications, as it can confer specific three-dimensional interactions with biological targets.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid exist, with the S-enantiomer being the most closely related.
Compound | CAS Number | Key Differences |
---|---|---|
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 | Reference compound (R configuration) |
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 109183-72-4 | Opposite stereochemistry (S configuration) |
2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 30992-29-1 | Contains methyl groups instead of cyclopentyl |
While these compounds share similar chemical properties, their distinct stereochemistry and structural features lead to different behaviors in biological systems and chemical reactions .
Research Findings and Advanced Applications
Current research involving (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid focuses on several areas:
Structural Biology
The incorporation of this compound into peptides allows researchers to:
-
Study protein-peptide interactions with modified conformational constraints
-
Investigate the impact of cyclopentyl substitution on peptide secondary structure
-
Develop peptides with enhanced stability against proteolytic degradation
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for:
-
The development of enzyme inhibitors with specific stereochemical requirements
-
The creation of peptide-based drug candidates
-
The synthesis of peptidomimetics that can overcome limitations of natural peptides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume